

Application Notes and Protocols for In Vivo Study of RO2959 Monohydrochloride

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Compound of Interest

Compound Name: RO2959 monohydrochloride

Cat. No.: B560445

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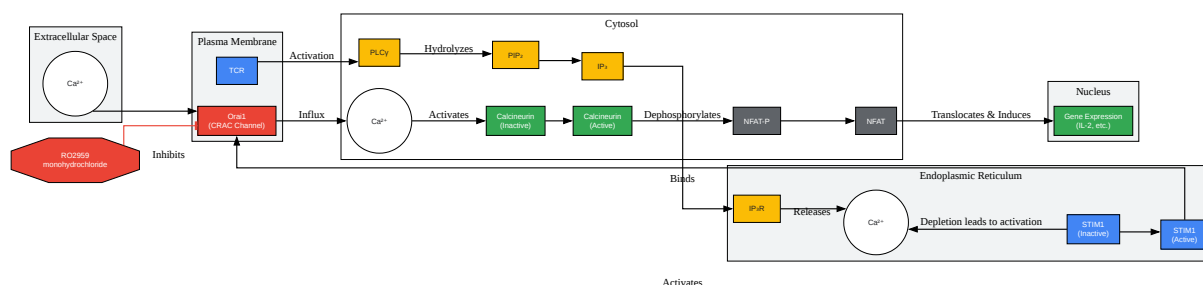
Introduction

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which plays a critical role in T-cell activation and effector functions.[1] It acts as a potent blocker of store-operated calcium entry (SOCE) mediated by the Orai1/STIM1 channels.[1] By inhibiting this pathway, **RO2959 monohydrochloride** effectively suppresses T-cell receptor (TCR) triggered gene expression, IL-2 production, and T-cell proliferation.[1] Given its mechanism of action, **RO2959 monohydrochloride** holds significant therapeutic potential for autoimmune and inflammatory diseases where T-cells play a central pathogenic role. This document provides a detailed protocol for an in vivo study of **RO2959 monohydrochloride** in a murine model of collagen-induced arthritis (CIA), a widely used preclinical model for rheumatoid arthritis.[2][3][4][5][6]

Mechanism of Action: Signaling Pathway

The primary molecular target of **RO2959 monohydrochloride** is the CRAC channel. In T-lymphocytes, TCR activation triggers a signaling cascade that leads to the depletion of calcium stores from the endoplasmic reticulum (ER). This depletion is sensed by STIM1, an ER-resident protein, which then translocates to the plasma membrane and activates Orai1, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular calcium

through the CRAC channel activates calcineurin, which in turn dephosphorylates the transcription factor NFAT. Activated NFAT translocates to the nucleus and induces the expression of genes crucial for T-cell activation, proliferation, and cytokine production, such as IL-2. **RO2959 monohydrochloride** directly inhibits the CRAC channel, thereby blocking this calcium influx and suppressing downstream T-cell mediated inflammatory responses.



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Caption: Signaling pathway of T-cell activation and inhibition by **RO2959 monohydrochloride**.

Quantitative Data Summary

The following tables summarize the in vitro potency of **RO2959 monohydrochloride**.

Table 1: In Vitro Inhibitory Activity of RO2959

Target	IC ₅₀ (nM)	Cell Type/System	Reference
CRAC Channel	402	Not Specified	[1]
Orai1/STIM1 mediated SOCE	25	CHO cells	[1]
Orai3	530	Not Specified	[1]
SOCE in activated CD4+ T-lymphocytes	265	Human primary CD4+ T-cells	[1]

Experimental Protocols

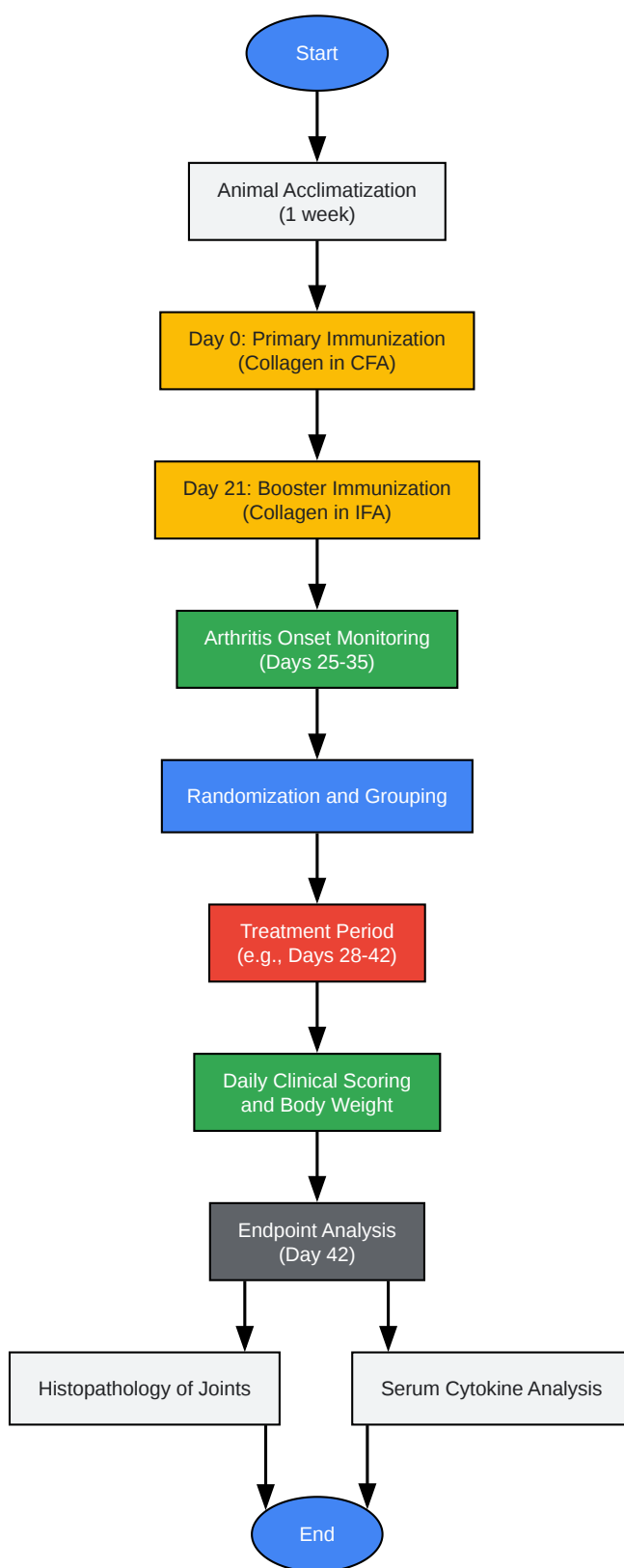
In Vivo Murine Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction of arthritis in DBA/1 mice and the subsequent treatment with **RO2959 monohydrochloride** to evaluate its therapeutic efficacy.

1. Materials and Reagents

- Animals: Male DBA/1 mice, 8-10 weeks old.
- Collagen: Bovine type II collagen.
- Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
- **RO2959 monohydrochloride**: To be formulated for in vivo administration. A suggested formulation for oral or intraperitoneal injection is a suspension in a vehicle of DMSO, PEG300, Tween-80, and saline.[\[1\]](#)
- Vehicle Control: The same formulation as RO2959 without the active compound.
- Positive Control: Methotrexate or another approved therapeutic for rheumatoid arthritis.
- Anesthesia, syringes, needles, and other standard laboratory equipment.

2. Experimental Workflow



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Caption: Experimental workflow for the collagen-induced arthritis (CIA) model.

3. Detailed Methodology

- **Animal Handling and Acclimatization:** House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for at least one week of acclimatization before the start of the experiment.
- **Induction of Arthritis:**
 - **Day 0 (Primary Immunization):** Emulsify bovine type II collagen with an equal volume of CFA. Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.
 - **Day 21 (Booster Immunization):** Prepare an emulsion of bovine type II collagen with an equal volume of IFA. Administer 100 µL of this emulsion intradermally at a site different from the primary immunization.
- **Treatment Groups:** Once arthritis is established (typically around day 25-28), randomly assign mice to the following groups (n=8-10 per group):
 - Group 1: Vehicle control
 - Group 2: **RO2959 monohydrochloride** (low dose)
 - Group 3: **RO2959 monohydrochloride** (high dose)
 - Group 4: Positive control (e.g., Methotrexate)
- **Drug Administration:** Administer **RO2959 monohydrochloride**, vehicle, or positive control daily via oral gavage or intraperitoneal injection from the day of group assignment until the end of the study (e.g., day 42).
- **Clinical Assessment:**
 - Monitor mice daily for clinical signs of arthritis.
 - Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum clinical score per mouse is 16.

- Record body weight every other day.
- Endpoint Analysis (Day 42):
 - Euthanize mice and collect blood for serum cytokine analysis (e.g., IL-2, TNF- α , IL-6, IL-17).
 - Dissect the paws and fix them in 10% neutral buffered formalin for histological analysis.
 - Histopathology: Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation, pannus formation, and bone/cartilage erosion.

4. Data Presentation and Analysis

Summarize the quantitative data in the following tables.

Table 2: In Vivo Study Groups and Dosing

Group	Treatment	Dose	Route of Administration	Frequency
1	Vehicle Control	-	e.g., Oral Gavage	Daily
2	RO2959 monohydrochloride	Low Dose (e.g., 10 mg/kg)	e.g., Oral Gavage	Daily
3	RO2959 monohydrochloride	High Dose (e.g., 30 mg/kg)	e.g., Oral Gavage	Daily
4	Positive Control	e.g., Methotrexate (1 mg/kg)	e.g., Intraperitoneal	Every 3 days

Table 3: Key Outcome Measures

Parameter	Method of Measurement	Time Points of Measurement
Clinical Arthritis Score	Visual scoring (0-4 per paw)	Daily from arthritis onset
Paw Swelling	Caliper measurement	Every other day from arthritis onset
Body Weight	Weighing scale	Every other day
Serum Cytokine Levels (IL-2, TNF- α , IL-6, IL-17)	ELISA or Multiplex Assay	Endpoint (Day 42)
Histopathological Score	Microscopic evaluation of H&E stained sections	Endpoint (Day 42)

Statistical Analysis: Analyze data using appropriate statistical tests. For clinical scores and body weight changes over time, use a two-way ANOVA with repeated measures. For endpoint measurements like cytokine levels and histological scores, use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons. A p-value of <0.05 will be considered statistically significant.

Disclaimer: This protocol is a general guideline and may require optimization based on specific experimental conditions and institutional guidelines. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

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